molecular formula C6H9ClF3N3 B2913496 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1707602-45-6

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2913496
CAS No.: 1707602-45-6
M. Wt: 215.6
InChI Key: DBKVNZRCRKZKIE-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride is a fluorinated imidazole derivative with a primary amine group at the 4-position of the imidazole ring and a 2,2,2-trifluoroethyl substituent at the 1-position. Its molecular formula is C₆H₈ClF₃N₃ (including the hydrochloride counterion), and its molecular weight is 208.60 g/mol (calculated based on structural data from ). The trifluoroethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for targeting receptors such as adenosine receptors .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-2-5(1-10)11-4-12;/h2,4H,1,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKVNZRCRKZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the imidazole ring with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl bromide, under suitable conditions.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework and a carboxylate functional group. It has gained attention in medicinal chemistry for its potential in synthesizing biologically active compounds. This compound typically appears as a brown solid and is stable in acidic and basic conditions, making it versatile for various applications.

Applications

While specific biological activity data for tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is limited, its derivatives have been explored for potential pharmacological properties. Compounds with similar structures have demonstrated promise in biological assays, suggesting that this compound may also possess relevant biological activities worth investigating.

Scientific Research Applications

  • Synthesis of Derivatives: tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is crucial for producing derivatives with enhanced biological activities or as intermediates in chemical transformations.
  • Interaction Studies: It is used to understand how spirocyclic structures interact with biological targets, potentially leading to novel therapeutic agents or catalysts in organic synthesis.
  • Pharmaceutical Chemistry: The tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester and related derivatives have important applications in pharmaceutical chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride would depend on its specific application. Generally, imidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
  • Structure : Contains a 3-methoxybenzyl group at the 1-position instead of trifluoroethyl.
  • Molecular Formula : C₁₂H₁₅ClN₃O
  • Molecular Weight : 253.73 g/mol
  • Higher molecular weight (253.73 vs. 208.60) reduces solubility in aqueous media compared to the trifluoroethyl analog. Safety data indicate stability under normal conditions but incompatibility with strong oxidizers .
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine Dihydrochloride
  • Structure : Thiophene substituent at the 4-position and amine at the 2-position.
  • Molecular Formula : C₈H₁₁Cl₂N₃S
  • Molecular Weight : 252.17 g/mol
  • Key Differences :
    • Thiophene introduces sulfur-based electronic effects, altering receptor binding profiles.
    • Dihydrochloride salt improves water solubility but may affect cellular permeability.
1-(1H-Imidazol-2-yl)methanamine Hydrochloride
  • Structure : Lacks the trifluoroethyl group; amine at the 2-position.
  • Molecular Formula : C₄H₇ClN₃
  • Molecular Weight : 132.57 g/mol
  • Key Differences: Simpler structure with lower molecular weight enhances solubility but reduces metabolic stability. Used as a precursor in synthesizing adenosine receptor ligands .

Positional Isomers and Heterocyclic Analogs

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine Hydrochloride
  • Structure : Positional isomer with the amine at the 5-position.
  • Molecular Formula : C₆H₈ClF₃N₃
  • Key Differences: Altered electronic distribution due to amine position may affect receptor binding kinetics. Limited commercial availability .
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
  • Structure : Thiazole core with a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₀H₉Cl₂N₂S
  • Molecular Weight : 267.17 g/mol
  • Key Differences :
    • Thiazole ring provides distinct hydrogen-bonding capabilities compared to imidazole.
    • Chlorophenyl group enhances affinity for hydrophobic targets but increases toxicity risks.

Fluorinated Derivatives

3-(tert-Butyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
  • Structure : Pyrazole core with trifluoroethyl and tert-butyl groups.
  • Molecular Formula : C₈H₁₂F₃N₃
  • Molecular Weight : 207.20 g/mol
  • Key Differences: Pyrazole ring offers different tautomeric properties, affecting acidity and binding modes.

Research Implications and Gaps

  • Synthetic Challenges : The trifluoroethyl group in the target compound requires specialized fluorination techniques, as seen in TDAE-mediated reactions for nitroimidazole derivatives .
  • Biological Activity: While imidazole derivatives are known for adenosine receptor modulation , direct data on the target compound’s efficacy are lacking.
  • Safety Profiles : Fluorinated compounds like the target may exhibit unique toxicity profiles; however, detailed toxicological studies are absent in the literature .

Biological Activity

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its efficacy as a drug candidate.

Chemical Characteristics

  • Molecular Formula : C6H8F3N3
  • Molecular Weight : 179.14 g/mol
  • CAS Number : 1707602-45-6
  • Structure : The compound features an imidazole ring substituted with a trifluoroethyl group and a primary amine, which is significant for its biological interactions.

The biological activity of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl moiety can enhance binding affinity and specificity, potentially leading to various therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antifungal Activity : Compounds with similar structural motifs have shown antifungal properties, suggesting potential applications in treating fungal infections.
  • Antibacterial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain pathogens.
  • Neurological Effects : Given its interaction with neurotransmitter systems, there is potential for use in neurological disorders.

Comparative Analysis with Related Compounds

A comparative analysis of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride with structurally related compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Properties
1H-ImidazoleBasic imidazole structureFound in many natural products
2-MethylimidazoleMethyl substitution on imidazoleEnhanced solubility
4-MethylimidazoleMethyl substitution at position 4Potentially different receptor interactions
1-(Chloroethyl)imidazoleChlorinated variantDifferent reactivity profile

Case Studies and Research Findings

A review of current literature highlights various studies exploring the biological activity of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride:

  • Study on Antifungal Activity : A study reported that derivatives of imidazole compounds exhibited significant antifungal activity against Candida species, suggesting that the trifluoroethyl substitution could enhance this effect.
  • Mechanistic Studies : Investigations into the binding affinity of the compound to specific receptors have shown promising results in modulating neurochemical pathways relevant to anxiety and depression.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazole ring formation followed by functionalization. For example, intermediates like 1-(2,2,2-trifluoroethyl)imidazole can be synthesized via alkylation of imidazole with trifluoroethyl halides under inert conditions. Subsequent reductive amination or nucleophilic substitution introduces the methanamine group. Final hydrochlorination is achieved using HCl gas in anhydrous solvents .
  • Key Considerations : Optimize reaction temperatures (e.g., 0–60°C) and use catalysts like triethylamine to enhance yields. Purification via recrystallization or column chromatography is critical due to byproducts from trifluoroethyl group reactivity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 19^19F NMR to confirm trifluoroethyl group integration and imidazole proton environments.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C6_6H9_9F3_3N3_3·HCl).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns .
    • Validation : Cross-reference spectral data with analogs (e.g., 1-methylimidazole derivatives) for consistency .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors or fine particles .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .
  • Storage : Keep in sealed glass containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • Lipophilicity : The trifluoroethyl group increases logP by ~0.5–1.0 compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism, prolonging half-life in vitro (e.g., t1/2_{1/2} > 6 hrs in hepatic microsomes) .
  • Target Binding : Trifluoroethyl enhances van der Waals interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
    • Experimental Design : Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in enzyme assays .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Methodological Answer :

  • Solubility : Discrepancies may arise from pH-dependent ionization (pKa ~7.2 for the amine group). Test solubility in buffered solutions (pH 4–9) using HPLC or UV-Vis .
  • Stability : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., imidazole ring oxidation) .
    • Case Study : A 2022 study resolved conflicting solubility reports by identifying polymorphic forms via PXRD, showing Form I (aqueous solubility: 12 mg/mL) vs. Form II (5 mg/mL) .

Q. How can researchers optimize the compound’s biological activity through structural modifications?

  • Methodological Answer :

  • SAR Studies :
  • Imidazole Substitution : Replace the 4-methanamine group with bulkier amines (e.g., cyclopropylamine) to modulate receptor selectivity.
  • Trifluoroethyl Alternatives : Test 2,2-difluoroethyl or pentafluoropropyl groups to balance lipophilicity and metabolic stability .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like adenosine receptors .
    • Validation : Synthesize derivatives and compare IC50_{50} values in cell-based assays (e.g., cAMP inhibition for GPCR targets) .

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